

Application Notes and Protocols for ST-1006 in Cell Culture

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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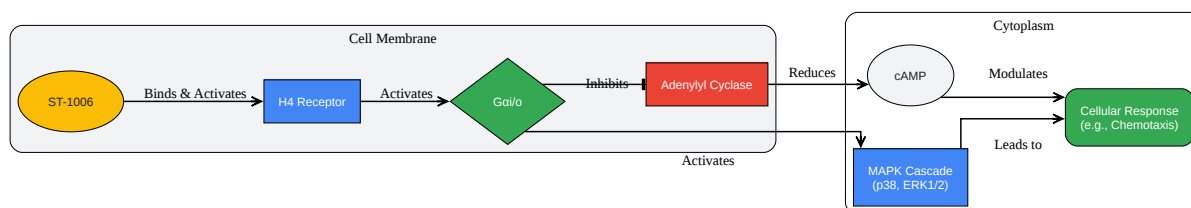
Introduction

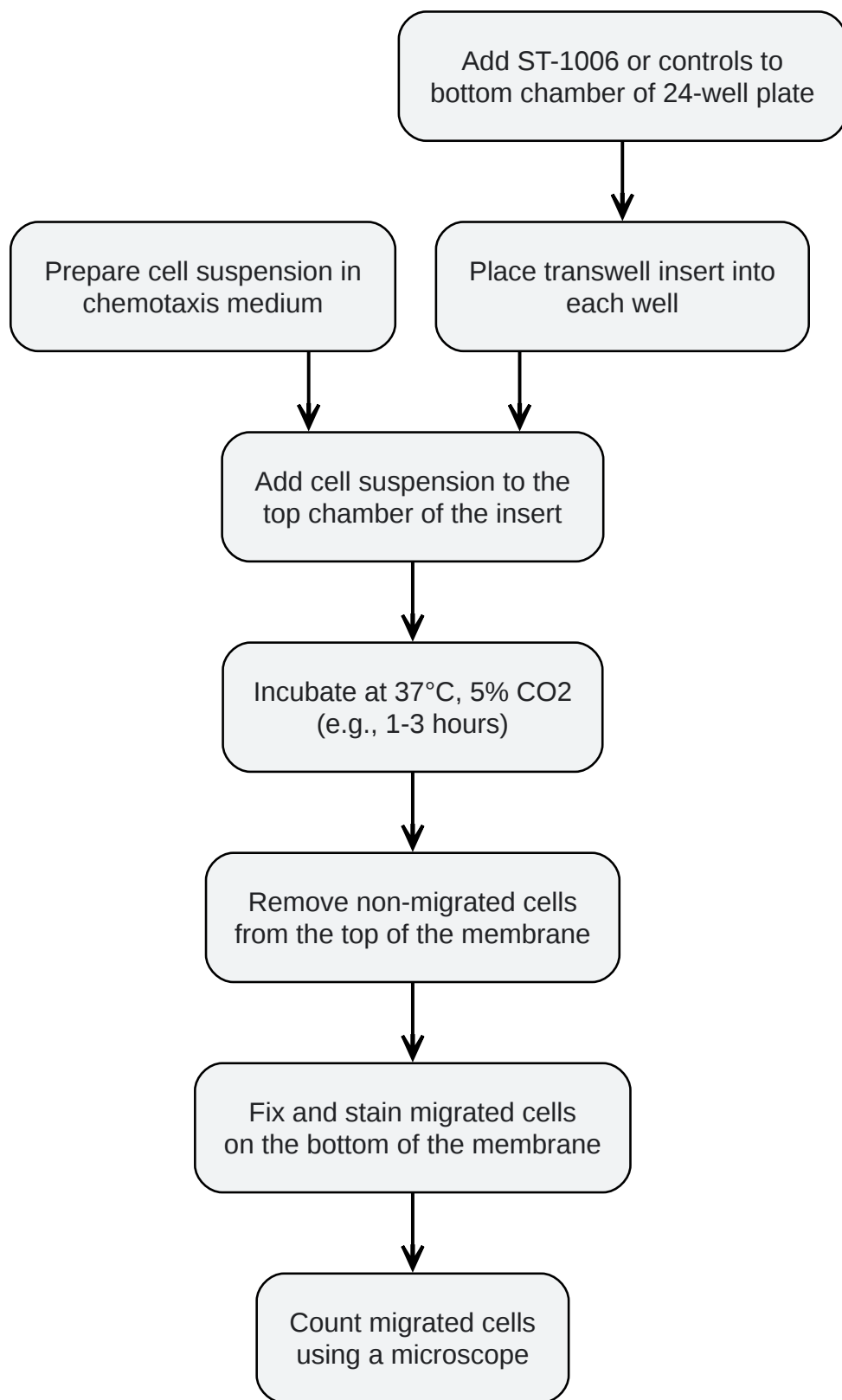
ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including eosinophils, basophils, mast cells, and dendritic cells.[1][2] With a pKi of 7.94, **ST-1006** demonstrates high affinity for the H4 receptor.[1] Its activity as an H4R agonist leads to anti-inflammatory and anti-pruritic effects, making it a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of allergy and inflammation.[1][2][3]

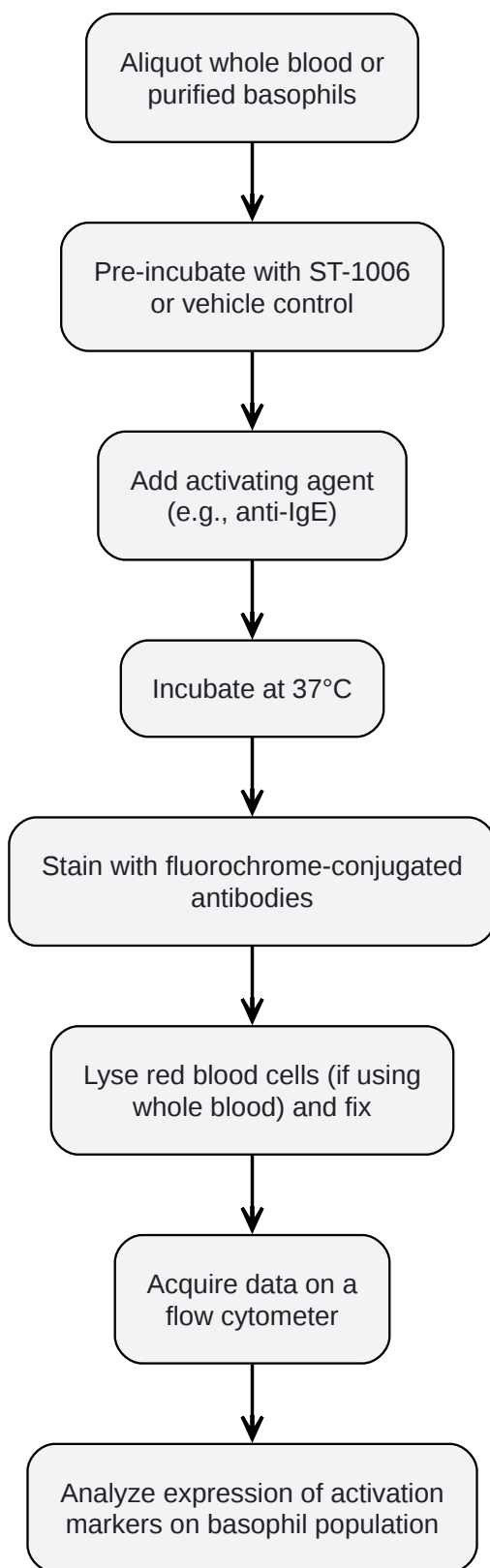
These application notes provide an overview of the known cellular effects of **ST-1006** and detailed protocols for its use in relevant in vitro cell culture assays.

Mechanism of Action and Signaling Pathway

ST-1006 exerts its biological effects by binding to and activating the histamine H4 receptor. As a G α i/o-coupled receptor, its activation by **ST-1006** initiates a cascade of intracellular signaling events.[4] This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] These signaling events ultimately mediate the cellular responses to **ST-1006**, such as chemotaxis and modulation of immune cell activation.[4]







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